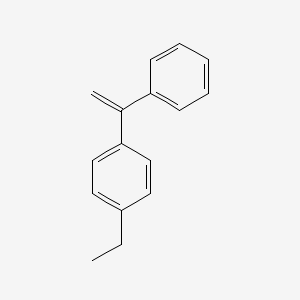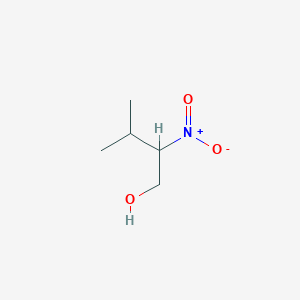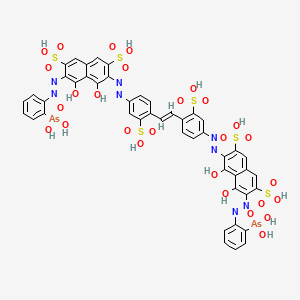
6-(Benzenesulfonyl)undec-8-ene-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzenesulfonyl)undec-8-ene-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to an undec-8-ene-2,5-dione backbone, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione typically involves the reaction of benzenesulfonyl chloride with undec-8-ene-2,5-dione under basic conditions. A common base used in this reaction is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the N-sulfonylation and esterification of carboxylic acids in a one-pot tandem protocol . The reaction is usually carried out in an organic solvent such as dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-(Benzenesulfonyl)undec-8-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
6-(Benzenesulfonyl)undec-8-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is crucial in its antibacterial and antiviral effects, where it disrupts the normal function of microbial proteins .
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity but lacking the undec-8-ene-2,5-dione backbone.
Undec-8-ene-2,5-dione: The base structure without the benzenesulfonyl group, used in various synthetic applications.
Sulfonamides: A broad class of compounds with sulfonyl groups attached to amines, widely used in pharmaceuticals.
Uniqueness
6-(Benzenesulfonyl)undec-8-ene-2,5-dione is unique due to its combination of a benzenesulfonyl group and an undec-8-ene-2,5-dione backbone. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
属性
| 74420-27-2 | |
分子式 |
C17H22O4S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
6-(benzenesulfonyl)undec-8-ene-2,5-dione |
InChI |
InChI=1S/C17H22O4S/c1-3-4-6-11-17(16(19)13-12-14(2)18)22(20,21)15-9-7-5-8-10-15/h4-10,17H,3,11-13H2,1-2H3 |
InChI 键 |
CWBKVVOZANWDHO-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC(C(=O)CCC(=O)C)S(=O)(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)




